N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a bipyridine moiety. Bipyridine derivatives are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and materials science
Mechanism of Action
Target of Action
It is known that bipyridine compounds, such as this one, strongly coordinate with metal centers . This suggests that the compound may interact with metal ions or metal-containing proteins in the body.
Mode of Action
This can influence the activity of metal-containing enzymes or other proteins, potentially leading to changes in cellular processes .
Biochemical Pathways
The interaction of bipyridine compounds with metal ions can potentially influence a variety of biochemical pathways, particularly those involving metalloproteins or metal-dependent enzymes .
Pharmacokinetics
The pharmacokinetics of similar bipyridine compounds, such as milrinone, have been studied . Milrinone is known to have a high bioavailability when administered intravenously, and it is primarily excreted unchanged in the urine . It’s important to note that the pharmacokinetics of this specific compound may vary based on its chemical structure and the route of administration.
Result of Action
The interaction of bipyridine compounds with metal ions can potentially influence the activity of metal-containing enzymes or other proteins, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the coupling of bipyridine derivatives with pyridazine carboxamide. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts can be optimized to reduce costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce fully hydrogenated bipyridine compounds .
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of viologens, which have electrochemical applications.
2,3’-Bipyridine: Similar in structure but with different electronic properties and reactivity.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a bipyridine moiety with a pyridazine carboxamide group.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-22-15(23)7-6-14(21-22)17(24)20-11-13-5-3-9-19-16(13)12-4-2-8-18-10-12/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHXHDSKCUDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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